molecular formula C23H24N4O4 B3012060 N-(3-acetamidophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide CAS No. 941903-30-6

N-(3-acetamidophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide

Cat. No.: B3012060
CAS No.: 941903-30-6
M. Wt: 420.469
InChI Key: XVFKGVSQBYENHA-UHFFFAOYSA-N
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Description

“N-(3-acetamidophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide” is a synthetic organic compound that may have applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, which could potentially contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-acetamidophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the quinoline core: Starting from an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup or Pfitzinger reaction.

    Morpholine substitution: The quinoline derivative can then be reacted with morpholine under suitable conditions to introduce the morpholino group.

    Acetamidophenyl linkage: The final step involves coupling the morpholinoquinoline derivative with an acetamidophenyl moiety using a suitable linker, such as an acetamide group, under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(3-acetamidophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide” can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized at specific sites, such as the morpholine ring or the quinoline core.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings or other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific sites of reactivity and the conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

“N-(3-acetamidophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide” could have several scientific research applications:

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for “N-(3-acetamidophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide” would depend on its specific biological or chemical target. Potential mechanisms could include:

    Binding to enzymes or receptors: Inhibiting or modulating their activity.

    Interacting with DNA or RNA: Affecting gene expression or replication.

    Modulating signaling pathways: Influencing cellular processes such as apoptosis or proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetamidophenyl)-2-((2-piperidinylquinolin-8-yl)oxy)acetamide
  • N-(3-acetamidophenyl)-2-((2-pyrrolidinylquinolin-8-yl)oxy)acetamide

Uniqueness

“N-(3-acetamidophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide” is unique due to the presence of the morpholino group, which may confer distinct chemical and biological properties compared to similar compounds with different substituents.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-16(28)24-18-5-3-6-19(14-18)25-22(29)15-31-20-7-2-4-17-8-9-21(26-23(17)20)27-10-12-30-13-11-27/h2-9,14H,10-13,15H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFKGVSQBYENHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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